molecular formula C58H67N11O34S B12413023 Fmoc-Cys-Asp10

Fmoc-Cys-Asp10

Cat. No.: B12413023
M. Wt: 1494.3 g/mol
InChI Key: CNKQRGXYKSQSRU-SJPCSGTBSA-N
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Description

Fmoc-Cys-Asp10: is a synthetic oligopeptide linker that is non-releasable and involves in the synthesis of releasable oligopeptide linkers. These linkers are used to deliver agents to specific targets, such as bone fracture-homing oligopeptides, which can reduce the healing time of fractured femurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys-Asp10 typically involves solid-phase peptide synthesis (SPPS) using the fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy. This method is widely used due to its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of amino acids to a resin-bound peptide chain, with each amino acid being protected by the Fmoc group to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and microwave-assisted peptide synthesis are commonly used to enhance efficiency and yield. The use of microwave irradiation significantly reduces reaction times and improves the quality of the peptides produced .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Cys-Asp10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product formed is the extended peptide chain, which can be further modified or used in various applications.

Mechanism of Action

The mechanism of action of Fmoc-Cys-Asp10 involves its role as a linker in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the peptide to interact with its target. In the case of bone fracture-homing oligopeptides, this compound helps deliver therapeutic agents to the fracture site, promoting healing .

Comparison with Similar Compounds

Uniqueness: Fmoc-Cys-Asp10 is unique due to its specific sequence and its role in the synthesis of releasable oligopeptide linkers. Its ability to target bone fracture sites and reduce healing times sets it apart from other Fmoc-protected amino acids .

Properties

Molecular Formula

C58H67N11O34S

Molecular Weight

1494.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid

InChI

InChI=1S/C58H67N11O34S/c70-37(71)9-26(47(90)60-28(11-39(74)75)49(92)62-30(13-41(78)79)51(94)64-32(15-43(82)83)53(96)66-34(17-45(86)87)55(98)68-35(57(100)101)18-46(88)89)59-48(91)27(10-38(72)73)61-50(93)29(12-40(76)77)63-52(95)31(14-42(80)81)65-54(97)33(16-44(84)85)67-56(99)36(20-104)69-58(102)103-19-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,25-36,104H,9-20H2,(H,59,91)(H,60,90)(H,61,93)(H,62,92)(H,63,95)(H,64,94)(H,65,97)(H,66,96)(H,67,99)(H,68,98)(H,69,102)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

CNKQRGXYKSQSRU-SJPCSGTBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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